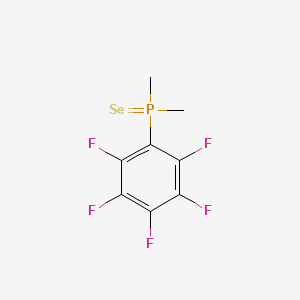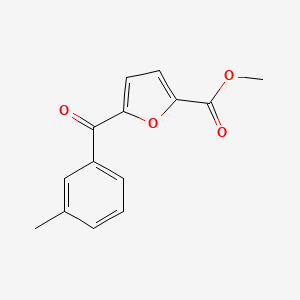
2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl-: is a chemical compound with the molecular formula C11H12O It is a derivative of indanone, characterized by the presence of two methyl groups at the 1 and 3 positions of the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acetic acid as a solvent and acetic anhydride as a catalyst. The reaction proceeds through the oxidation of 1,2-indenediol with hydrogen peroxide, followed by treatment with dilute sulfuric acid to yield the desired product .
Industrial Production Methods: Industrial production of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
- 2H-Inden-2-one, 1,3-dihydro-
- 2H-Inden-2-one, 1,3-dihydro-5-methoxy-
- 4-Methoxy-2-indanone
- 4-Bromo-2-indanone
- 5-Bromo-2-indanone
- 5-Fluoro-2-indanone
Comparison: 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.
Propiedades
Número CAS |
61099-25-0 |
|---|---|
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
1,3-dimethyl-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C11H12O/c1-7-9-5-3-4-6-10(9)8(2)11(7)12/h3-8H,1-2H3 |
Clave InChI |
RDFXCEWNTNXBBH-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



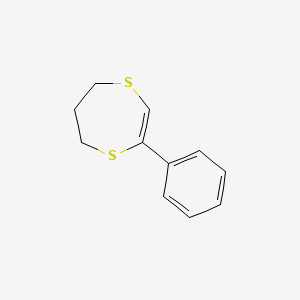


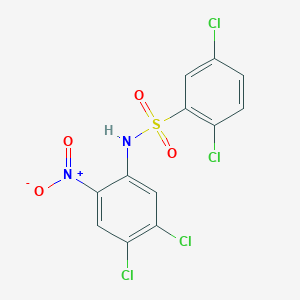


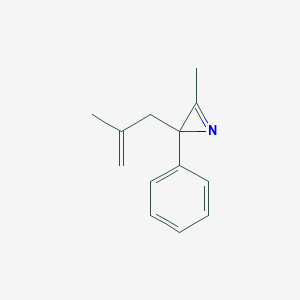
![4-{[4-(Trifluoromethyl)benzoyl]oxy}phenyl 4-methoxybenzoate](/img/structure/B14601418.png)
![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
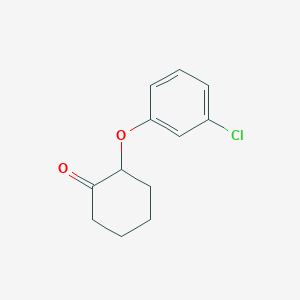
![1-Nitro-3-[(phenylselanyl)methyl]benzene](/img/structure/B14601441.png)
